![molecular formula C7H7N5O2 B14462433 2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid CAS No. 72971-92-7](/img/structure/B14462433.png)
2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions
2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor.
作用機序
The mechanism of action of 2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused triazole ring.
Uniqueness
2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid is unique due to its specific aminoacetic acid substitution, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[3,4-d]pyrimidine derivatives .
特性
CAS番号 |
72971-92-7 |
|---|---|
分子式 |
C7H7N5O2 |
分子量 |
193.16 g/mol |
IUPAC名 |
2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid |
InChI |
InChI=1S/C7H7N5O2/c13-5(14)2-8-6-4-1-11-12-7(4)10-3-9-6/h1,3H,2H2,(H,13,14)(H2,8,9,10,11,12) |
InChIキー |
YGVQHMCNHLSPHN-UHFFFAOYSA-N |
正規SMILES |
C1=NNC2=C1C(=NC=N2)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


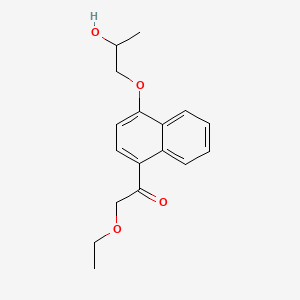

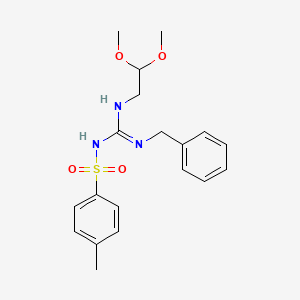
![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
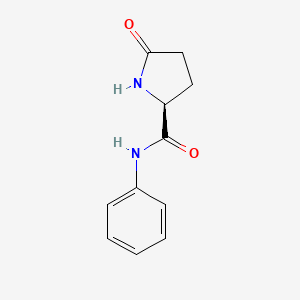
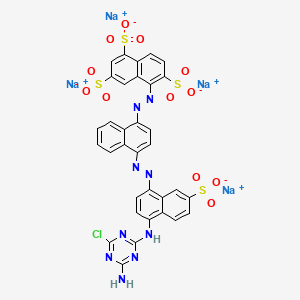
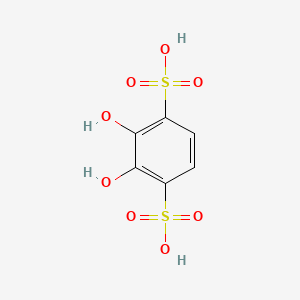
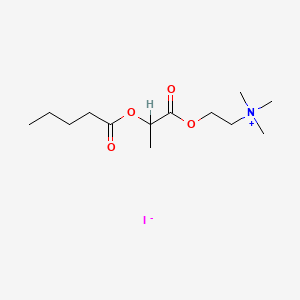
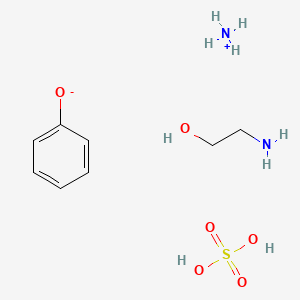

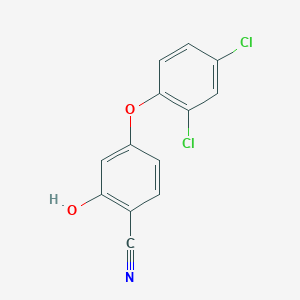
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)

![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
